molecular formula C17H22N4O2 B14501894 2,4-Dioxo-3-(piperidin-1-yl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile CAS No. 64635-83-2

2,4-Dioxo-3-(piperidin-1-yl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile

Cat. No.: B14501894
CAS No.: 64635-83-2
M. Wt: 314.4 g/mol
InChI Key: CQLKXTZNEVZTOX-UHFFFAOYSA-N
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Description

2,4-Dioxo-3-(piperidin-1-yl)-3-azaspiro[55]undecane-1,5-dicarbonitrile is a complex organic compound belonging to the spirocyclic family Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration This particular compound features a spiro[5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-3-(piperidin-1-yl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene ring, which is then further functionalized to introduce the spirocyclic structure . The reaction conditions often include the use of catalysts such as l-proline to enhance regioselectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors to maintain consistent reaction conditions and reduce the risk of side reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-3-(piperidin-1-yl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxo derivatives.

    Reduction: Addition of hydrogen atoms to reduce functional groups.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophilic reagents such as sodium methoxide or potassium cyanide under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2,4-Dioxo-3-(piperidin-1-yl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dioxo-3-(piperidin-1-yl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dioxo-3-(piperidin-1-yl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile is unique due to its combination of piperidine, dioxo, and dicarbonitrile groups, which provide distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

64635-83-2

Molecular Formula

C17H22N4O2

Molecular Weight

314.4 g/mol

IUPAC Name

2,4-dioxo-3-piperidin-1-yl-3-azaspiro[5.5]undecane-1,5-dicarbonitrile

InChI

InChI=1S/C17H22N4O2/c18-11-13-15(22)21(20-9-5-2-6-10-20)16(23)14(12-19)17(13)7-3-1-4-8-17/h13-14H,1-10H2

InChI Key

CQLKXTZNEVZTOX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(C(=O)N(C(=O)C2C#N)N3CCCCC3)C#N

Origin of Product

United States

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